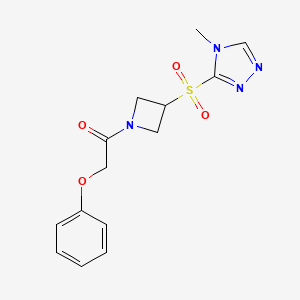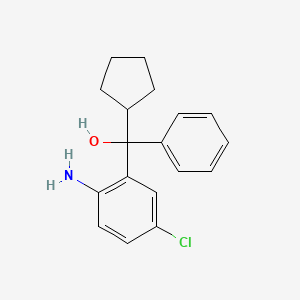
N-cyclobutyl-3-fluoroaniline
Übersicht
Beschreibung
N-cyclobutyl-3-fluoroaniline is a chemical compound with the molecular formula C10H12FN . It is used in laboratory settings and has a molecular weight of 165.21 .
Molecular Structure Analysis
The InChI code for N-cyclobutyl-3-fluoroaniline is1S/C10H12FN/c11-8-3-1-6-10 (7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 . This indicates the presence of a cyclobutyl group attached to an aniline group with a fluorine atom on the third carbon of the benzene ring. Physical And Chemical Properties Analysis
N-cyclobutyl-3-fluoroaniline is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorogenic Probes for Biological Imaging
Studies on near-infrared (NIR) fluorophores and their application in biological imaging provide insights into how compounds like N-cyclobutyl-3-fluoroaniline could be utilized. For example, a colorimetric and ratiometric fluorescent probe exhibits selective response to hydrogen sulfide in living cells, employing a cyanine fluorophore for intracellular assessment (Fabiao Yu et al., 2012). Similarly, a near-infrared ratiometric fluorescent probe designed for cysteine detection over glutathione indicates mitochondrial oxidative stress in vivo, highlighting the potential for N-cyclobutyl-3-fluoroaniline derivatives in specific biomarker detection (Kun Yin et al., 2015).
Chemical Sensing and Drug Delivery
The reactivity of cyanine compounds is harnessed for optical imaging and drug delivery, demonstrating the versatility of fluorophores for biomedical applications. For instance, cyanine chromophore reactivity is exploited for imaging and delivering therapeutic agents, suggesting that modifications to N-cyclobutyl-3-fluoroaniline could yield new imaging agents or drug delivery molecules (Alexander P. Gorka et al., 2018).
Environmental Sensing
Fluorophores and chemodosimeters are also used for environmental sensing, such as detecting specific anions in water. This implies that N-cyclobutyl-3-fluoroaniline, through appropriate derivatization, could be developed into sensors for environmental or biological analytes (R. Martínez‐Máñez & F. Sancenón, 2006).
Photostability and Fluorescence Enhancement
The study of cyanine dyes' photostability and their fluorescence properties underlines the importance of structural modifications for enhancing dye performance in imaging applications. This suggests that introducing specific functional groups, such as the cyclobutyl and fluoroaniline moieties found in N-cyclobutyl-3-fluoroaniline, could modulate the optical properties of cyanine-based fluorophores for better imaging techniques (Colin Echeverría Aitken et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclobutyl-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUHREDXJWKVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-3-fluoroaniline | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)
![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)

![2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)
![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2814632.png)

![Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2814637.png)

![Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B2814640.png)
![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylacetamide](/img/structure/B2814641.png)
![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)